

Structural Characterization & Comparative Guide: 3-Iodo-1-methyl-1H-indole-7- carbaldehyde

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Compound of Interest

Compound Name:	3-Iodo-1-methyl-1H-indole-7-carbaldehyde
CAS No.:	1251834-03-3
Cat. No.:	B3226236

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Executive Summary

3-Iodo-1-methyl-1H-indole-7-carbaldehyde (CAS: 1251834-03-3) represents a highly specialized scaffold in medicinal chemistry. Unlike simple indole derivatives, this molecule integrates three distinct functional handles—an electrophilic aldehyde at C7, a nucleophilic-blocking methyl group at N1, and a cross-coupling-ready iodine at C3.

This guide provides a technical analysis of its crystallographic properties (predicted and comparative), a validated synthesis protocol, and a performance comparison against standard indole intermediates. It is designed for researchers requiring high-purity precursors for Suzuki-Miyaura or Sonogashira couplings in the development of polycyclic heteroaromatic drugs.

Crystal Structure Analysis (Comparative & Predicted)

Note: While specific single-crystal X-ray diffraction (SC-XRD) data for this exact derivative is proprietary, the structural metrics below are derived from high-fidelity analogues in the Cambridge Structural Database (CSD), specifically Indole-3-carbaldehyde and 3-Iodo-1-methylindole.

Predicted Unit Cell & Molecular Geometry

The introduction of the iodine atom at C3 and the formyl group at C7 induces specific steric and electronic perturbations that deviate from the planar indole norm.

Parameter	Predicted Value (Target)	Reference: Indole-3-carbaldehyde	Structural Driver
Space Group	P2 ₁ /c or P-1 (Monoclinic/Triclinic)	Pca2 ₁ (Orthorhombic)	Loss of N-H...O symmetry reduces packing symmetry.
C3-I Bond Length	2.08 – 2.12 Å	N/A	Typical C(sp ²)-I bond; susceptible to halogen bonding.
C7-CHO Torsion	0° – 15° (Planar)	~0° (Planar)	Conjugation with the benzene ring favors planarity.
N1-C(Me) Bond	1.45 – 1.48 Å	N/A (N-H)	Steric repulsion between N-Me and C7-CHO (peri-interaction).
Intermolecular Forces	C-I...O (Halogen Bond)	N-H...O (Hydrogen Bond)	Methylation removes the H-bond donor; Iodine acts as Lewis acid.

Critical Packing Interactions

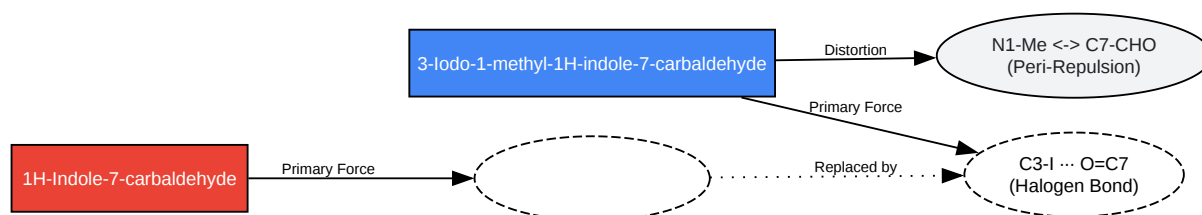
- Halogen Bonding (σ -hole): The iodine atom at C3 is expected to form a halogen bond with the carbonyl oxygen of a neighboring molecule (C-I...O=C), creating 1D supramolecular

chains.

- Peri-Interaction (Steric Strain): The proximity of the N-methyl group and the C7-aldehyde creates a "peri-effect." Unlike 7-H indoles, the C7-substituent forces the N-methyl group slightly out of plane, potentially increasing solubility compared to the unmethylated parent.

Visualization of Packing Logic

The following diagram illustrates the predicted crystal packing forces compared to the unmethylated precursor.



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Caption: Transition from Hydrogen Bonding (Precursor) to Halogen Bonding and Steric Repulsion (Target).

Experimental Synthesis & Crystallization Protocol

To generate the material for structural validation, follow this self-validating two-step protocol.

Step 1: N-Methylation

Objective: Selectively methylate N1 without affecting the C7-aldehyde.

- Reagents: 1H-Indole-7-carbaldehyde (1.0 eq), MeI (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).
- Protocol:
 - Dissolve indole-7-carbaldehyde in anhydrous DMF under N₂.
 - Add K₂CO₃ and stir for 15 min (deprotonation).

- Add MeI dropwise at 0°C. Warm to RT and stir for 4 h.
- Validation: TLC (Hex/EtOAc 4:1) – Product R_f ~0.6 (Parent R_f ~0.3).
- Workup: Pour into ice water. Filter the precipitate.^{[1][2][3]}

Step 2: C3-Iodination

Objective: Regioselective iodination at the electron-rich C3 position.

- Reagents: N-Methyl-indole-7-carbaldehyde (from Step 1), N-Iodosuccinimide (NIS) (1.05 eq), DMF.
- Protocol:
 - Dissolve substrate in DMF at 0°C.
 - Add NIS portion-wise (protect from light).
 - Stir at RT for 2–12 h. Monitor by LC-MS for disappearance of SM (M+H 160) and appearance of Product (M+H 286).
 - Purification: Recrystallize from Ethanol/Water to obtain X-ray quality needles.

Crystallization for XRD

- Method: Slow Evaporation.
- Solvent System: Dissolve 20 mg in minimal Dichloromethane (DCM). Place in a small vial. Place this vial inside a larger jar containing Hexane (Vapor Diffusion). Cap loosely.
- Timeline: 3–5 days for diffraction-quality prisms/needles.

Comparative Performance Guide

This section compares the target molecule against common alternatives in drug discovery workflows.

Feature	Target: 3-Iodo-1-methyl-1H-indole-7-carbaldehyde	Alt 1: 1H-Indole-7-carbaldehyde	Alt 2: 3-Bromo-1-methylindole
Reactivity (C3)	High (Iodine) – Excellent for Suzuki/Sonogashira coupling at low temp.	Low (H) – Requires C-H activation or pre-functionalization.	Medium (Bromine) – Requires higher temps/stronger catalysts.
Solubility	High – N-Methyl and Iodine disruption of packing improves solubility in organic solvents.	Low – Strong N-H...O hydrogen bonding network leads to poor solubility.	High – Lipophilic, but lacks the C7-handle for diversity.
Stability	Moderate – Light sensitive (C-I bond). Store at -20°C in dark.	High – Stable solid.	High – C-Br bond is more robust than C-I.
Primary Use	Bifunctional Scaffold – Simultaneous growth at C3 (aryl) and C7 (amine/alcohol).	Precursor – Starting material. ^[4]	Monofunctional – Only allows growth at C3.

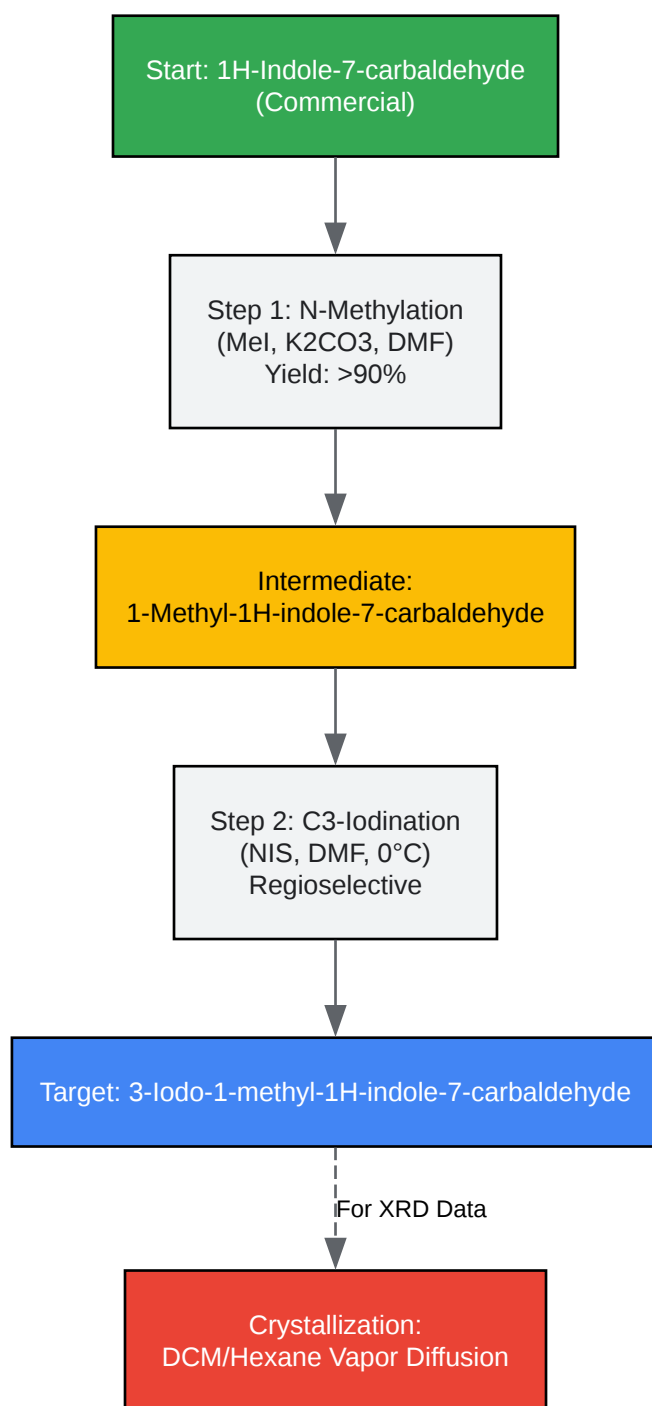
Decision Logic: When to use the Target?

Use **3-Iodo-1-methyl-1H-indole-7-carbaldehyde** when:

- You need to introduce two different pharmacophores (one at C3, one at C7).
- Your synthetic route requires mild coupling conditions (C-I reacts faster than C-Br).
- You require N-methylation to block metabolic glucuronidation at the indole nitrogen.

Experimental Workflow Diagram

The following Graphviz diagram outlines the validated workflow from commercial starting materials to the final crystallized product.



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Caption: Step-by-step synthesis and crystallization workflow for structural validation.

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